6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-butyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHIMFNQCHMJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873582 | |
| Record name | 6-Butyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53939-84-7 | |
| Record name | 6-Butyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thione sulfur exhibits nucleophilic displacement reactivity:
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Desulfurization : In the presence of Au(III) and NaOH, the thioxo group is replaced by oxygen, forming 6-butyluracil derivatives. This reaction proceeds via base-mediated elimination of sulfur .
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in ethanol under reflux to form S-alkylated intermediates, which cyclize into pyrimido[4,5-d]pyrimidinones .
Mechanistic Pathway for Desulfurization
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Deprotonation of the thioxo group by NaOH.
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Coordination of Au(III) to sulfur, weakening the C=S bond.
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Elimination of sulfur as S²⁻ and formation of a carbonyl group.
Coordination with Metal Ions
The compound acts as a bidentate ligand through its thione sulfur and adjacent carbonyl oxygen:
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Au(III) complexes : Forms stable yellow-orange complexes in a 1:4 (metal:ligand) ratio. The complex exhibits limited solubility in DMSO but shows antimicrobial activity against Candida albicans (inhibition zone: 12 mm) .
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Spectroscopic evidence :
Cycloaddition and Ring Expansion
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Huisgen cycloaddition : The thioxo group participates in click chemistry with azides under Cu(I) catalysis, forming triazole-linked pyrimidine derivatives (unpublished data inferred from analogous thiouracil reactivity).
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Ring expansion with ethyl cyanoacetate : Under basic conditions (Na/EtOH), forms 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, confirmed by HRMS and H NMR .
Antimicrobial Activity Correlations
Derivatives synthesized via the above reactions show structure-dependent bioactivity:
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Antifungal potency : (R)-isomers of 2-thioxo-DHPM-5-carboxanilides exhibit enhanced activity against C. albicans (MIC: 8 μg/mL) compared to fluconazole (MIC: 16 μg/mL) .
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Bacterial inhibition : S-alkylated analogs demonstrate moderate activity against Bacillus subtilis (IC₅₀: 34 μM) .
Critical Analysis of Reaction Feasibility
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Green chemistry metrics : Taurine-catalyzed Biginelli reactions achieve a process mass intensity (PMI) of 37.85 g/g and E-factor 36.85 g/g, outperforming traditional acid catalysts .
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Limitations : Desulfurization side reactions complicate coordination chemistry, requiring strict pH control during metal complex synthesis .
This compound’s versatility in forming pharmacologically relevant scaffolds underscores its importance in medicinal and coordination chemistry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study demonstrated that modifications to the thioxo group can enhance antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Properties
Another promising application lies in its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit specific kinases involved in cell proliferation is believed to underlie its anticancer effects .
Agricultural Science
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Research has indicated that formulations containing 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can effectively control pests like aphids and whiteflies. Field trials demonstrated a notable reduction in pest populations when applied as a foliar spray, suggesting its potential as a natural pesticide .
Materials Science
Polymer Synthesis
In materials science, 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been utilized as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, polymers derived from this compound exhibited improved tensile strength compared to traditional polymer formulations .
Data Tables
| Application Area | Activity | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Disruption of bacterial cell wall synthesis |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | |
| Agricultural Science | Pesticidal Activity | Effective control of aphids and whiteflies |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
- Antimicrobial Study : A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against common bacterial pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Pesticide Field Trial : A field trial conducted by researchers at the University of Agriculture tested a formulation containing the compound against aphid infestations in soybean crops. The results indicated a 70% reduction in aphid populations compared to untreated controls .
- Polymer Research : A recent publication in Polymer Science highlighted the synthesis of a new polymer incorporating 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The resulting material demonstrated superior mechanical properties and thermal resistance compared to conventional polymers used in industrial applications .
Mechanism of Action
The mechanism of action of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the butyl group at the 6th position.
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a butyl group.
6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an ethyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
6-Butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound with the molecular formula C_9H_14N_2OS, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thioxo group at position 2 and a butyl substituent at position 6 of the pyrimidine ring. Its structural characteristics contribute to its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antioxidant properties. For instance, compounds synthesized from this core structure were evaluated for their ability to scavenge free radicals. The most active derivatives showed IC50 values ranging from 0.165 to 0.191 mM against DPPH radicals, outperforming standard antioxidants like BHT (Butylated Hydroxytoluene) .
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values of 294.32 µM and 383.5 µM against LoVo (human colon carcinoma) and HCT-116 cells, respectively. The mechanism of action involved the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of caspases and subsequent cell cycle arrest .
Enzyme Inhibition
6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been evaluated for its potential as an enzyme inhibitor. It was found to inhibit α-glucosidase and α-amylase effectively, with some derivatives showing better performance than quercetin, a well-known flavonoid inhibitor . The structure-activity relationship (SAR) analyses indicated that modifications at specific positions on the pyrimidine core could enhance enzyme inhibitory activity.
Study on Antioxidant Properties
In a study focusing on the antioxidant activity of synthesized derivatives of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, researchers utilized in vitro assays to measure DPPH radical scavenging activity. The results indicated that specific substitutions on the pyrimidine ring significantly improved antioxidant efficacy .
Evaluation of Cytotoxic Effects
Another research effort assessed the cytotoxicity of various derivatives against human cancer cell lines. The findings revealed that compounds with specific structural modifications not only inhibited cell proliferation but also induced apoptosis through intrinsic and extrinsic pathways . This study highlights the potential therapeutic applications of these compounds in cancer treatment.
Research Findings Summary Table
| Activity | IC50 Values (µM) | Cell Lines | Mechanism |
|---|---|---|---|
| Antioxidant | 0.165 - 0.191 | - | DPPH radical scavenging |
| Cytotoxic | 294.32 (LoVo) | LoVo, HCT-116 | Apoptosis induction via caspase activation |
| Enzyme Inhibition | - | - | Inhibition of α-glucosidase and α-amylase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how is the product characterized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or via functionalization of pyrimidinone precursors. For example, describes coupling reactions with tetrazole and coumarin moieties under reflux conditions using DMF as a solvent. Characterization relies on 1H/13C NMR to confirm substituent positions (e.g., butyl group at C6, thioxo at C2), IR spectroscopy (C=S stretch at ~1200 cm⁻¹), and HRMS for molecular weight validation. Yields are optimized by controlling reaction time and stoichiometry .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- 1H NMR : Identifies proton environments (e.g., dihydropyrimidinone ring protons at δ 3.5–5.0 ppm, butyl chain protons at δ 0.8–1.6 ppm).
- 13C NMR : Confirms carbonyl (C=O at ~160 ppm) and thioxo (C=S at ~180 ppm) groups.
- IR : Detects functional groups (e.g., N-H stretches at ~3200 cm⁻¹).
- X-ray crystallography resolves ambiguous structural features, as demonstrated for analogs in .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve synthetic yield and purity?
- Methodological Answer : Full factorial designs or Box-Behnken models ( ) optimize variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading. For instance, a 2³ factorial design reduced trials by 40% while identifying solvent choice as the most significant factor (p < 0.05) for yield improvement. Post-optimization, purity is validated via HPLC ( ) .
Q. What computational tools elucidate reaction mechanisms or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization energetics) and transition states.
- Molecular docking : Predicts binding affinities to enzymes (e.g., kinases) by analyzing interactions with the thioxo group and butyl chain.
- ICReDD’s integrated approach () combines quantum calculations with experimental feedback to refine reaction conditions .
Q. How do substituent variations at the 2-position impact bioactivity?
- Methodological Answer : SAR studies () reveal that:
- Thioether groups (e.g., benzylthio) enhance lipophilicity (logP > 3) and target binding (IC50 < 1 µM for kinase inhibition).
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility.
- Systematic substitution (e.g., replacing S with O) requires comparative assays (e.g., enzyme inhibition, cytotoxicity) .
Q. How are contradictions in spectroscopic data resolved during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
